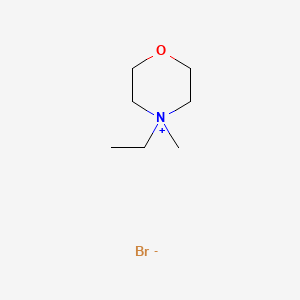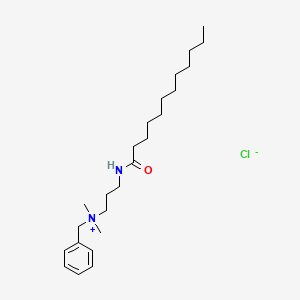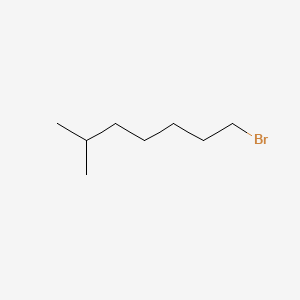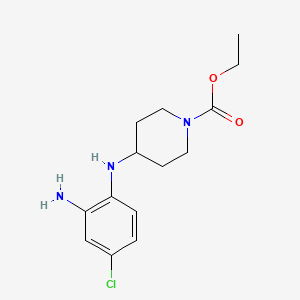
Ethylenediamine, 2-(chlorobenzyl)-
Vue d'ensemble
Description
Ethylenediamine, 2-(chlorobenzyl)- (ECB) is a chemical compound that belongs to the class of aromatic amines. It is a derivative of Ethylenediamine, which is an organic compound used as a building block for the production of many other chemical products .
Molecular Structure Analysis
The molecular weight of Ethylenediamine, 2-(chlorobenzyl)- is 184.66 g/mol. Ethylenediamine, the parent compound, has a chemical formula of C2H8N2 and contains a total of 11 bonds, including 3 non-H bonds, 1 rotatable bond, and 2 primary amine (aliphatic) groups .Physical And Chemical Properties Analysis
Ethylenediamine, the parent compound, is a colorless liquid with an ammonia-like odor. It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . The specific physical and chemical properties of Ethylenediamine, 2-(chlorobenzyl)- are not detailed in the sources retrieved.Applications De Recherche Scientifique
Fragmentation Study
Ethylenediamine is used in experimental and theoretical investigations of fragmentation induced by low-energy electrons . The interaction of low-energy electrons with ethylenediamine induces the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .
Chemical Synthesis
Ethylenediamine is widely used in industry as a building block for chemical synthesis to produce detergents, chelates, textile auxiliaries, agrochemicals, and polyamides . The market demand for this compound is continuously growing .
Sustainable Chemistry
Recent decades have seen the development of research for promoting Ethylenediamine in sustainable chemistry . For example, it’s used in the fabrication of nanosheets for the catalysis of H2 assisted by ethylenediamine or the “green” production of polymers from γ-grafting methods of chitosan and EDA .
Synthesis of 2-Chlorobenzamide Derivatives
2-Chlorobenzamide derivatives have been synthesized using Ethylenediamine . Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2-Chlorobenzoyl chloride was added. The products were collected respectively .
Antimicrobial and Disinfectant Activity
The synthesized 2-Chlorobenzamide derivatives using Ethylenediamine have been evaluated for antimicrobial and disinfectant activity .
Environmentally Friendly Chelating Agents
Ethylenediamine is used as an environmentally friendly chelating agent in a large number of applications such as oxidative bleaching, detergents and cleaning compositions, scale prevention and reduction, remediation of soils, agriculture, electroplating, waste treatment, and biocides .
Mécanisme D'action
Target of Action
Ethylenediamine, 2-(chlorobenzyl)- is a derivative of Ethylenediamine . Ethylenediamine is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .
Mode of Action
It is known that compounds containing the ethylenediamine moiety exhibit antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .
Biochemical Pathways
It is known that ethylenediamine derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Pharmacokinetics
After oral administration, the bioavailability of ethylenediamine is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of 0.55 hours .
Result of Action
Ethylenediamine, 2-(chlorobenzyl)- and its derivatives have been found to exhibit cytotoxic activity, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in cancer cell lines . They also show significant antimicrobial and antifungal activities .
Safety and Hazards
Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.
Orientations Futures
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFJEQTHKHUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211469 | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine, 2-(chlorobenzyl)- | |
CAS RN |
6241-46-9 | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)










